molecular formula C13H9NO3S B5375012 3-(3-nitrophenyl)-1-(2-thienyl)-2-propen-1-one

3-(3-nitrophenyl)-1-(2-thienyl)-2-propen-1-one

Cat. No. B5375012
M. Wt: 259.28 g/mol
InChI Key: YNTQJIBSFGNMIH-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, like "(2E)-1-(2,5-dimethyl-3-thienyl)-3-(4-nitrophenyl)propenone," has been successfully achieved through the reaction of acetyl-dimethylthiophene and nitrobenzaldehyde in the presence of sodium hydroxide, highlighting the Claisen-Schmidt condensation as a key synthetic route. The process yields high-purity compounds, characterized by IR, ^1H NMR, ^13C NMR, GC-MS spectral analysis, and elemental analysis (Asiri, Khan, & Khan, 2011).

Molecular Structure Analysis

Studies on structurally related thienyl chalcone derivatives have employed a combination of nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and Raman spectroscopy, alongside density functional theory (DFT) calculations, to elucidate their molecular structure and conformation. These analyses reveal insights into the vibrational assignments, optical properties, and electronic transitions, showcasing the compound's semiconductor behavior and the effects of substituent groups on absorption and nonlinear activity (Toledo et al., 2018).

Chemical Reactions and Properties

The reactivity of the compound under study is indicative of its potential in various chemical reactions, such as electropolymerization and copolymerization, where its nitrophenyl group can induce significant shifts in absorbance and alter the optical band gap, as observed in polymers derived from thieno[3,2-b]thiophenes (Capan et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, particularly their crystal and molecular structure, have been thoroughly investigated through X-ray diffraction studies. These investigations reveal the conformational preferences of the molecule and its phase behavior at different temperatures, contributing to a comprehensive understanding of its stability and structural integrity (Manjunath et al., 2011).

Chemical Properties Analysis

Electrochemical studies and spectroscopic analyses, including UV-Vis and fluorescence spectroscopy, have been utilized to explore the chemical properties of related nitro-substituted compounds. These studies highlight the compounds' electrochromic properties, demonstrating their potential in applications such as light-emitting materials and electrochromic devices. The investigation into their solvatochromism and interaction with solvent mixtures further underscores the significant impact of nitro group substitution on their chemical behavior and application potential (Guo et al., 2014).

properties

IUPAC Name

(E)-3-(3-nitrophenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c15-12(13-5-2-8-18-13)7-6-10-3-1-4-11(9-10)14(16)17/h1-9H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTQJIBSFGNMIH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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